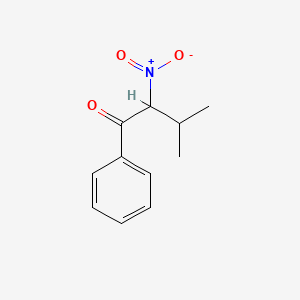![molecular formula C13H10Br2 B14608001 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 60154-56-5](/img/structure/B14608001.png)
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Dibromobicyclo[551]trideca-1,3,5,7,9,11-hexaene is a chemical compound known for its unique bicyclic structure This compound contains a twelve-membered ring with two bromine atoms attached at the 4th and 10th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves the bromination of bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene. This can be achieved through the reaction of the parent compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds within the ring system can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaenes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include saturated bicyclic compounds.
科学研究应用
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
作用机制
The mechanism of action of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene involves its interaction with molecular targets through its bromine atoms and double bonds. The bromine atoms can participate in halogen bonding, while the double bonds can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: The parent compound without bromine substitution.
4,10-Dichlorobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with chlorine atoms instead of bromine.
4,10-Diiodobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with iodine atoms instead of bromine.
Uniqueness
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
60154-56-5 |
|---|---|
分子式 |
C13H10Br2 |
分子量 |
326.03 g/mol |
IUPAC 名称 |
4,10-dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H10Br2/c14-12-5-1-10-2-6-13(15)8-4-11(9-10)3-7-12/h1-8H,9H2 |
InChI 键 |
VSSCFCJGOXOVCP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=C(C=CC1=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)


![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)

![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)






